molecular formula C18H13F2N5OS B2867983 N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1358908-84-5

N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide

Cat. No. B2867983
CAS RN: 1358908-84-5
M. Wt: 385.39
InChI Key: RHTCDDUKCHEACE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C18H13F2N5OS and its molecular weight is 385.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide, due to its complex structure, finds application primarily in the synthesis of chemical compounds with potential pharmacological activities. Research has explored its utility in creating derivatives with a wide range of biological activities.

  • The compound has been a key intermediate in the synthesis of various amino acid derivatives linked to the triazoloquinoxaline moiety. These derivatives have been synthesized using different coupling methods, showcasing the versatility of the core compound in facilitating chemical reactions under various conditions (Fathalla, 2015).

Biological Activities and Therapeutic Potential

The research surrounding derivatives of this compound suggests a broad spectrum of potential therapeutic applications, primarily due to their positive inotropic activities and potential as antidepressant agents.

  • Inotropic Activity : Certain derivatives have shown favorable inotropic activity, which involves increasing the strength of cardiac contractions without necessarily affecting the heart rate. This activity was observed in compounds synthesized from the base molecule, indicating potential applications in treating heart conditions where increased cardiac output is desired (Zhang et al., 2008), (Wu et al., 2012).

  • Antidepressant Potential : Some derivatives have been identified to act as potent adenosine receptor antagonists with the capability to reduce immobility in behavioral despair models in rats, suggesting rapid acting antidepressant properties. This highlights the potential psychiatric applications of compounds derived from this compound (Sarges et al., 1990).

Anticancer Activity

  • Further research into derivatives of this compound has revealed compounds with significant anticancer activity. This includes the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed to meet structural requirements essential for anticancer activity, indicating the chemical's potential in oncology (Reddy et al., 2015).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5OS/c1-10-23-24-17-18(22-14-4-2-3-5-15(14)25(10)17)27-9-16(26)21-13-7-6-11(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTCDDUKCHEACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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